

Spectroscopic Profile of 3-Dimethylamino-2-methyl-2-propenal: A Technical Guide

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Compound of Interest

Compound Name: 3-Dimethylamino-2-methyl-2-propenal

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the chemical intermediate, **3-Dimethylamino-2-methyl-2-propenal** (CAS No: 19125-76-9). The information is compiled to assist researchers and professionals in the fields of chemical synthesis and drug development in the identification and characterization of this compound. This document presents available spectroscopic data in a structured format, details generalized experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **3-Dimethylamino-2-methyl-2-propenal**. While the existence of detailed spectra is confirmed in various databases, access to the raw data and complete peak lists is often proprietary. The information presented here is based on publicly accessible data.

Table 1: Mass Spectrometry Data[1]

Technique	Ionization Mode	Key Fragments (m/z)	Database Source
Gas Chromatography-Mass Spectrometry (GC-MS)	Electron Ionization (EI)	113 (Molecular Ion), 96, 42	NIST, SpectraBase

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data[1]

Nucleus	Data Availability	Database Source
¹³ C NMR	Spectrum available	SpectraBase, John Wiley & Sons, Inc.
¹ H NMR	Data not publicly available in detail	

Table 3: Infrared (IR) Spectroscopy Data[1]

Technique	Data Availability	Sample Source	Database Source
Attenuated Total Reflectance (ATR-IR)	Spectrum available	Aldrich	Sigma-Aldrich Co. LLC., John Wiley & Sons, Inc.

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above. These protocols are intended to serve as a reference and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of **3-Dimethylamino-2-methyl-2-propenal**.

Methodology:

- Sample Preparation: A sample of **3-Dimethylamino-2-methyl-2-propenal** is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard NMR tube. The concentration is typically in the range of 5-25 mg/mL for ^1H NMR and 50-100 mg/mL for ^{13}C NMR.^[2]
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.
- ^1H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - A standard single-pulse experiment is performed.
 - Key parameters such as acquisition time, relaxation delay, and number of scans are optimized to ensure good signal-to-noise ratio and resolution.
 - Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - The spectrometer is tuned to the carbon frequency.
 - A proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.
 - A sufficient number of scans are acquired to obtain a good signal-to-noise ratio due to the low natural abundance of ^{13}C .
 - Chemical shifts are referenced to the deuterated solvent signal or an internal standard.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Objective: To identify the functional groups present in **3-Dimethylamino-2-methyl-2-propenal** by measuring the absorption of infrared radiation.

Methodology:

- **Sample Preparation:** A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[3][4][5][6][7] Good contact between the sample and the crystal is ensured.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- **Data Acquisition:**
 - A background spectrum of the clean, empty ATR crystal is collected.
 - The sample is placed on the crystal, and the sample spectrum is recorded.
 - The instrument measures the absorption of the evanescent wave that penetrates a few micrometers into the sample.[3][4][5][6][7]
 - The final spectrum is presented as absorbance or transmittance versus wavenumber (cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate **3-Dimethylamino-2-methyl-2-propenal** from any impurities and to determine its molecular weight and fragmentation pattern.

Methodology:

- **Sample Preparation:** The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 10 $\mu\text{g}/\text{mL}$.[8] The solution should be free of particulates.[8]
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer is used.
- **Gas Chromatography:**
 - A small volume of the sample solution (typically 1 μL) is injected into the heated inlet of the GC.[9]

- The sample is vaporized and carried by an inert gas (e.g., helium, nitrogen) through a capillary column.[10]
- The column temperature is programmed to ramp up, separating components based on their boiling points and interactions with the column's stationary phase.
- Mass Spectrometry:
 - As components elute from the GC column, they enter the ion source of the mass spectrometer.
 - In the ion source (typically using electron ionization), molecules are bombarded with electrons, leading to ionization and fragmentation.
 - The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.

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Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of a chemical compound.

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